molecular formula C9H20N2O B2795713 ((1S,3R)-1-Amino-3-(dimethylamino)cyclohexyl)methanol CAS No. 2126144-89-4

((1S,3R)-1-Amino-3-(dimethylamino)cyclohexyl)methanol

Cat. No.: B2795713
CAS No.: 2126144-89-4
M. Wt: 172.272
InChI Key: UQZYAULVAJYXNN-BDAKNGLRSA-N
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Description

((1S,3R)-1-Amino-3-(dimethylamino)cyclohexyl)methanol is a chiral aminocyclohexane derivative of significant interest in advanced organic synthesis and pharmaceutical research. This compound serves as a versatile and valuable synthetic building block, particularly for constructing molecules with complex stereochemical requirements. Its structure, featuring both amino and dimethylamino functional groups on a conformationally defined cyclohexane ring, makes it a crucial precursor in the development of potential active pharmacological agents . A primary research application of such stereochemically pure cyclohexane derivatives is in the synthesis of key intermediates for psychotropic therapeutics. For instance, chiral trans-4-substituted cyclohexane-1-amines are crucial structural elements in approved pharmaceuticals like Cariprazine (Vraylar®), an atypical antipsychotic that acts as a dopamine receptor partial agonist . The precise stereochemistry of the cyclohexane ring is essential for biological activity, highlighting the importance of high-isomeric-purity starting materials such as this compound for structure-activity relationship (SAR) studies and the development of novel therapeutic candidates. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

[(1S,3R)-1-amino-3-(dimethylamino)cyclohexyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-11(2)8-4-3-5-9(10,6-8)7-12/h8,12H,3-7,10H2,1-2H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZYAULVAJYXNN-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC(C1)(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCC[C@](C1)(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

((1S,3R)-1-Amino-3-(dimethylamino)cyclohexyl)methanol, often referred to as a cyclohexylamine derivative, has garnered attention in recent pharmacological studies due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclohexyl structure with amino and dimethylamino functional groups. This configuration is believed to play a crucial role in its interaction with biological targets.

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, particularly in the realm of neuropharmacology. Below are key areas of its pharmacological profile:

  • Receptor Interaction : The compound has been shown to interact with several neurotransmitter receptors, potentially influencing neurotransmission and synaptic plasticity.
  • Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties, with mechanisms involving apoptosis induction in cancer cell lines.

The mechanisms by which this compound exerts its effects are still under investigation. Some proposed mechanisms include:

  • Inhibition of Cell Proliferation : Studies have indicated that the compound can inhibit the growth of various cancer cell lines by inducing cell cycle arrest.
  • Apoptosis Induction : Evidence suggests that it promotes apoptosis through mitochondrial pathways, affecting key proteins such as Bax and Bcl-2.

Table 1: In Vitro Antitumor Activity

Cell LineIC50 (μM)Mechanism of Action
HepG26.92Apoptosis via mitochondrial pathway
A5498.99Cell cycle arrest at S phase
DU1457.89Induction of pro-apoptotic factors
MCF78.26Inhibition of anti-apoptotic factors

Data derived from various studies demonstrating the compound's effectiveness against different cancer cell lines.

Detailed Findings

  • HepG2 Cells : Treatment with this compound resulted in significant apoptosis as evidenced by increased levels of activated caspase-3 and alterations in mitochondrial membrane potential.
  • A549 Cells : The compound demonstrated a strong inhibition rate, suggesting a robust capacity to disrupt cellular proliferation pathways.
  • Mechanistic Studies : Flow cytometry analyses revealed that exposure to the compound increased the percentage of cells in the S phase, indicating an interruption in normal cell cycle progression.

Scientific Research Applications

Medicinal Chemistry

Analgesic Properties
One of the primary applications of ((1S,3R)-1-Amino-3-(dimethylamino)cyclohexyl)methanol is in the development of analgesics. Research indicates that compounds with similar structures exhibit significant pain-relieving properties without the severe side effects associated with traditional opioids. For instance, tramadol, a well-known analgesic, shares structural similarities and has been shown to effectively manage pain while minimizing addiction risks .

Neurological Applications
This compound has also been explored for its effects on various neurological targets. Studies have identified it as a potential negative allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), which is implicated in anxiety and depression disorders. The modulation of mGluR5 could lead to new treatments for anxiety-related conditions, as indicated by its efficacy in preclinical models .

Synthesis and Structural Modifications

Synthetic Pathways
The synthesis of this compound involves several chemical transformations that allow for the introduction of various functional groups. These modifications can enhance the compound's pharmacological profile. For example, the incorporation of different substituents at the amino or hydroxyl positions can lead to derivatives with improved potency and selectivity .

Case Study: Structure-Activity Relationship (SAR)
A detailed SAR study demonstrated that altering the cyclohexyl structure could significantly impact biological activity. By systematically modifying the dimethylamino group or the hydroxymethyl moiety, researchers were able to identify compounds with enhanced binding affinity to target receptors . This approach not only aids in understanding the compound's mechanism but also facilitates the design of more effective therapeutic agents.

Potential Therapeutic Uses

Anxiolytic Effects
Research has highlighted the anxiolytic potential of compounds related to this compound. In preclinical studies, certain derivatives demonstrated significant reductions in anxiety-like behaviors in animal models, suggesting their viability as anxiolytic agents .

Antidepressant Activity
Given its interaction with glutamate receptors, this compound may also play a role in treating depression. The modulation of neurotransmitter systems involved in mood regulation presents a promising avenue for developing new antidepressants .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between ((1S,3R)-1-Amino-3-(dimethylamino)cyclohexyl)methanol and selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Physical Properties Reference
This compound (Target) C₉H₂₀N₂O 211.74 Amino, dimethylamino, hydroxymethyl Purity: 95%
(1-(Aminomethyl)cyclohexyl)methanol C₈H₁₇NO 143.23 Amino, hydroxymethyl Structural similarity: 0.91
1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea C₁₅H₁₈F₅N₃S 367.38 Dimethylamino, thiourea, perfluorophenyl Commercial availability: ¥24,600/100mg
3-Amino-1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1H-pyrrole-2,4-dicarbonitrile C₁₇H₁₄N₆O 318.33 Amino, nitrile, carbonyl Melting point: >350°C
Ethyl-3-amino-4-cyano-1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1H-pyrrole-2-carboxylate C₁₉H₁₉N₅O₃ 365.39 Amino, nitrile, ester, carbonyl Melting point: 143.4°C

Key Differences and Implications

Functional Group Diversity: The target compound’s dimethylamino group enhances its basicity and solubility in polar organic solvents compared to simpler amino derivatives like (1-(aminomethyl)cyclohexyl)methanol . Thiourea derivatives (e.g., C₁₅H₁₈F₅N₃S) exhibit strong hydrogen-bonding capabilities due to the thiourea moiety, which may enhance binding affinity in catalytic or biological systems . Nitrile- and carbonyl-containing analogs (e.g., C₁₇H₁₄N₆O) show higher thermal stability (m.p. >350°C), likely due to extensive π-π stacking and hydrogen-bond networks .

Stereochemical Considerations: The (1S,3R) configuration of the target compound distinguishes it from stereoisomers like (1R,3S)-3-aminocyclohexylmethanol hydrochloride, which may exhibit divergent pharmacokinetic or synthetic reactivity profiles .

Pyrrole-carboxylate derivatives (e.g., C₁₉H₁₉N₅O₃) are synthesized in high yields (89%) and may serve as intermediates for pharmaceuticals or agrochemicals .

Q & A

Basic Research Questions

Q. What enantioselective synthesis methods are recommended for producing high-purity ((1S,3R)-1-Amino-3-(dimethylamino)cyclohexyl)methanol?

  • Methodology : Use chiral organocatalysts or enantioselective hydrogenation to resolve racemic mixtures. For example, HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) can separate stereoisomers, as demonstrated in the resolution of structurally similar cyclohexylamine derivatives . Kinetic resolution via asymmetric catalysis (e.g., thiourea-based organocatalysts) is also viable, leveraging hydrogen-bonding interactions to favor the desired (1S,3R)-configuration .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodology : Combine X-ray crystallography (for absolute configuration) with NMR spectroscopy. Key NOE (Nuclear Overhauser Effect) interactions between the amino, dimethylamino, and hydroxymethyl groups can validate the (1S,3R)-configuration. Polarimetry or chiral HPLC retention times should align with reference standards .

Q. What analytical techniques are critical for assessing purity and structural integrity?

  • Methodology :

  • HPLC-MS : Quantify impurities using reversed-phase C18 columns with MS detection (e.g., ESI+ mode for amine-containing compounds). Mobile phases often include water/acetonitrile with 0.1% formic acid .
  • NMR : 1D 1^1H and 13^13C NMR to confirm molecular structure, with 2D experiments (COSY, HSQC) resolving coupling patterns and stereochemical assignments .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across stereoisomers of this compound?

  • Methodology : Conduct parallel in vitro assays (e.g., enzyme inhibition, receptor binding) on all stereoisomers. For example, if the (1S,3R)-isomer shows unexpected low activity compared to (1R,3S), analyze molecular docking simulations to identify steric clashes or hydrogen-bonding mismatches. Cross-reference with structural analogs like ((1R,3S)-3-aminocyclopentyl)methanol hydrochloride, where stereochemistry drastically alters biological target engagement .

Q. How does the compound’s stereochemistry influence its interaction with biological targets?

  • Methodology : Perform molecular dynamics (MD) simulations paired with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For instance, the (1S,3R)-configuration may optimize hydrogen bonding with catalytic residues in enzymes (e.g., kinases or aminotransferases), while the dimethylamino group enhances membrane permeability via cation-π interactions .

Q. What are the challenges in scaling up enantioselective synthesis without compromising optical purity?

  • Methodology : Optimize catalytic asymmetric synthesis using continuous-flow reactors to enhance reproducibility. Monitor reaction kinetics via in-line FTIR or Raman spectroscopy. For example, catalytic systems like thiourea-based organocatalysts (e.g., S,S-TUC) can achieve >95% enantiomeric excess (ee) in gram-scale syntheses .

Q. How can metabolic stability and toxicity be evaluated preclinically for this compound?

  • Methodology :

  • In vitro assays : Cytochrome P450 (CYP) inhibition screens and hepatocyte stability studies.
  • In vivo models : Pharmacokinetic profiling in rodents, focusing on plasma half-life and metabolite identification via LC-HRMS. Structural analogs like U-47700 (a cyclohexylamine derivative) highlight the importance of dimethylamino group positioning in reducing hepatotoxicity .

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